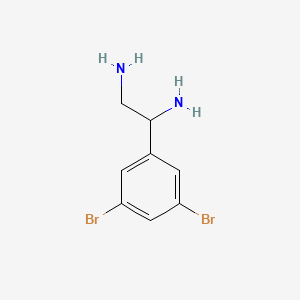
1-(3,5-Dibromophenyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dibromophenyl)ethane-1,2-diamine is an organic compound characterized by the presence of two bromine atoms attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the electrocatalytic 1,2-diamination of alkenes, which allows for the simultaneous introduction of two amino groups across an alkene feedstock . This method is advantageous as it avoids the use of transition metal catalysts and oxidizing reagents, ensuring broad reaction compatibility with various substrates .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions followed by amination processes. The use of scalable electrocatalytic reactions ensures high yield and purity, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dibromophenyl)ethane-1,2-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The bromine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like sodium azide or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines .
Scientific Research Applications
1-(3,5-Dibromophenyl)ethane-1,2-diamine has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,5-Dibromophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and amine groups enable it to form strong interactions with biological molecules, potentially inhibiting or modulating their activity. This makes it a valuable tool in biochemical research and drug development .
Comparison with Similar Compounds
1-(3,5-Dichlorophenyl)ethane-1,2-diamine: Similar structure but with chlorine atoms instead of bromine.
1-(3,5-Difluorophenyl)ethane-1,2-diamine: Contains fluorine atoms, offering different reactivity and properties.
1-(3,5-Diiodophenyl)ethane-1,2-diamine: Iodine atoms provide unique chemical behavior compared to bromine.
Uniqueness: 1-(3,5-Dibromophenyl)ethane-1,2-diamine is unique due to the presence of bromine atoms, which impart distinct chemical and physical properties. These properties make it particularly useful in specific applications where other halogenated compounds may not be as effective .
Properties
Molecular Formula |
C8H10Br2N2 |
|---|---|
Molecular Weight |
293.99 g/mol |
IUPAC Name |
1-(3,5-dibromophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10Br2N2/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-3,8H,4,11-12H2 |
InChI Key |
SSQNWRFNXOLVKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)C(CN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



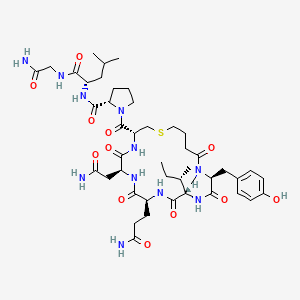
![(2R)-1-[(2R)-1-methylpiperidin-2-yl]propan-2-ol](/img/structure/B12434789.png)
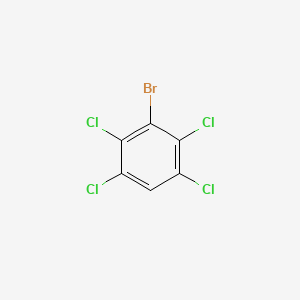
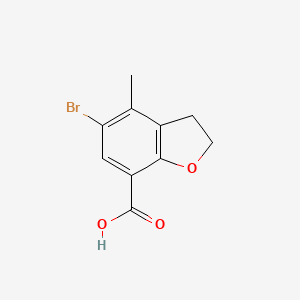

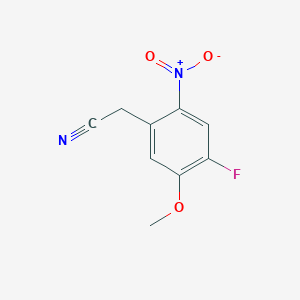
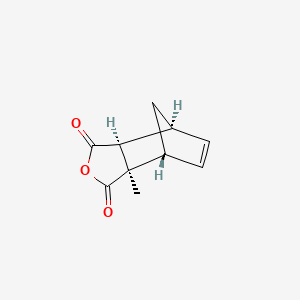
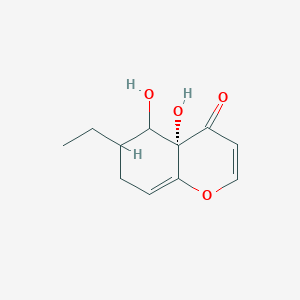
![1-[(3,4,5-Triethoxyphenyl)methyl]hydrazine](/img/structure/B12434832.png)
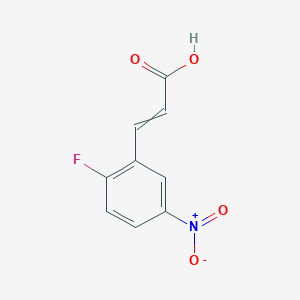
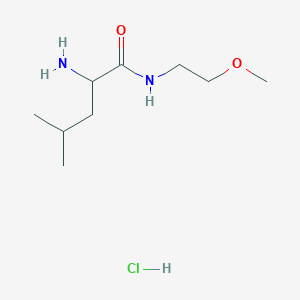
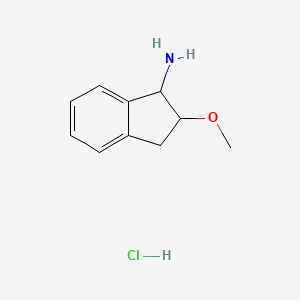
![[(3aR,5aR,11bR,13aS)-3a,5a,8,8,11b,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,9,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysen-9-yl] acetate](/img/structure/B12434850.png)
